Propyl 4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
This compound belongs to the hexahydroquinoline carboxylate family, characterized by a partially saturated quinoline core with substituents influencing its physicochemical and biological properties. Key structural features include:
- Hexahydroquinoline core: A six-membered nitrogen-containing ring system with partial saturation, contributing to conformational flexibility .
- Ester group: A propyl ester at position 3, affecting lipophilicity and metabolic stability.
- 2-Methyl and 7-phenyl groups, modulating steric and electronic interactions.
Properties
Molecular Formula |
C28H31NO5 |
|---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
propyl 4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C28H31NO5/c1-4-13-34-28(32)25-17(3)29-21-14-20(18-9-7-6-8-10-18)15-23(31)27(21)26(25)19-11-12-22(30)24(16-19)33-5-2/h6-12,16,20,26,29-30H,4-5,13-15H2,1-3H3 |
InChI Key |
XPTHWTLGSFYZSG-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C=C3)O)OCC)C(=O)CC(C2)C4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-ethoxy-4-hydroxybenzaldehyde with appropriate amines and ketones under controlled conditions. The reaction is often catalyzed by acids or bases and may require specific temperatures and solvents to achieve optimal yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Advanced techniques like microwave-assisted synthesis or catalytic hydrogenation may be employed to enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions
Propyl 4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
Propyl 4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Propyl 4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key Observations :
Crystallographic and Conformational Analysis
- Ring Puckering: The hexahydroquinoline core adopts non-planar conformations due to puckering, quantified using Cremer-Pople parameters . For example, cyclohexyl derivatives may exhibit distinct puckering amplitudes due to steric effects from the bulky ester .
- Hydrogen Bonding : The 4-hydroxyphenyl group participates in intermolecular hydrogen bonds (e.g., O–H···O/N), influencing crystal packing and stability . Ethyl and propyl esters show similar packing motifs, while cyclohexyl esters may form less dense crystals due to steric hindrance .
Biological Activity
Propyl 4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. Its unique structure, which includes a quinoline core and various functional groups, suggests diverse interactions with biological systems. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The compound's IUPAC name reflects its complex structure:
- IUPAC Name: Propyl 4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Molecular Formula: C29H33NO6
- Molecular Weight: 469.58 g/mol
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Interaction: The hydroxyphenyl group can form hydrogen bonds with enzymes and receptors, modulating their activity.
- DNA Intercalation: The quinoline core can intercalate with DNA, influencing gene expression and cellular functions.
- Antimicrobial and Anticancer Activities: These interactions suggest potential applications in antimicrobial and anticancer therapies due to the compound's ability to disrupt cellular processes.
Biological Activity Studies
Several studies have evaluated the biological activity of similar quinoline derivatives. Here are key findings related to this compound:
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. For instance:
- In vitro studies demonstrated that certain derivatives inhibited the growth of various bacterial strains with minimum inhibitory concentrations (MIC) ranging from 0.5 to 20 µg/mL .
Anticancer Activity
Quinoline derivatives have been shown to possess anticancer properties:
- A study found that compounds similar to propyl 4-(3-ethoxy-4-hydroxyphenyl)-2-methyl exhibited cytotoxic effects against cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer), with IC50 values in the micromolar range .
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects were also noted in studies where it inhibited nitric oxide production in lipopolysaccharide (LPS)-induced RAW 264.7 cells:
Case Studies
- Case Study on Anticancer Activity :
- Case Study on Antimicrobial Efficacy :
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
